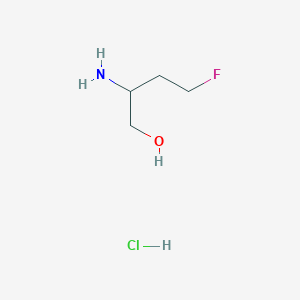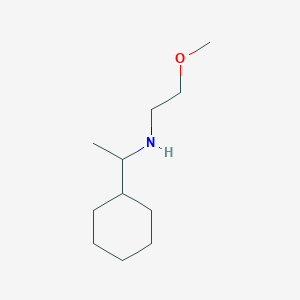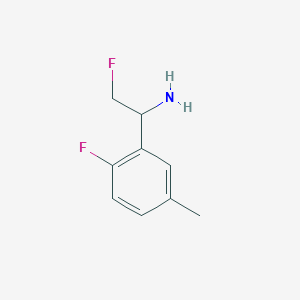
2-Ethyl-5-(3-fluorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(3-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group at the second position and a fluorophenyl group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(3-fluorophenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-ethylbenzene.
Nitration and Reduction: The 3-fluoroaniline undergoes nitration to form 3-fluoronitrobenzene, which is then reduced to 3-fluoroaniline.
Coupling Reaction: The 3-fluoroaniline is then subjected to a coupling reaction with 2-ethylbenzene under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(3-fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-Ethyl-5-(3-fluorophenyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(3-fluorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-(4-fluorophenyl)aniline
- 2-Ethyl-5-(2-fluorophenyl)aniline
- 2-Ethyl-5-(3-chlorophenyl)aniline
Uniqueness
2-Ethyl-5-(3-fluorophenyl)aniline is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-ethyl-5-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C14H14FN/c1-2-10-6-7-12(9-14(10)16)11-4-3-5-13(15)8-11/h3-9H,2,16H2,1H3 |
InChI Key |
RUZVLWPBKOORMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13257863.png)

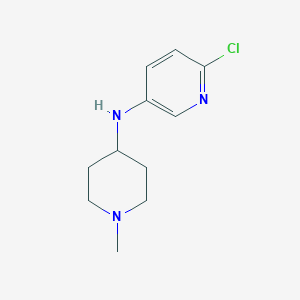
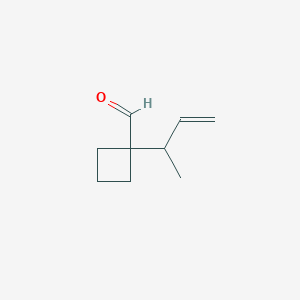
![3-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13257908.png)
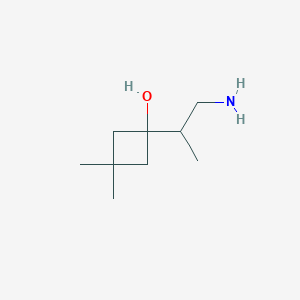
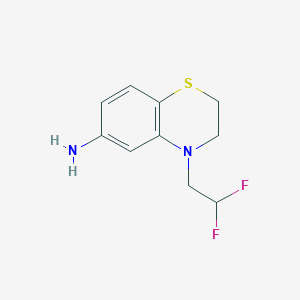
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B13257927.png)

![1-[(1-Phenylethyl)amino]propan-2-ol](/img/structure/B13257936.png)
